N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
CAS No.:
Cat. No.: VC16327053
Molecular Formula: C20H21N3O2S3
Molecular Weight: 431.6 g/mol
* For research use only. Not for human or veterinary use.
![N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide -](/images/structure/VC16327053.png)
Molecular Formula | C20H21N3O2S3 |
---|---|
Molecular Weight | 431.6 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C20H21N3O2S3/c1-13-5-4-6-14(2)18(13)21-17(24)12-27-20-23-22-19(28-20)26-11-15-7-9-16(25-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,21,24) |
Standard InChI Key | XQMWGPIOSIEROA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial and anticancer properties . The molecular structure of this compound features a dimethylphenyl moiety, a methoxybenzyl group, and a thiadiazole ring, contributing to its potential biological activities.
Synthesis and Characterization
The synthesis of N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the sulfanyl and acetamide groups. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.
Biological Activities and Potential Applications
Thiadiazole derivatives, including N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, have been studied for their potential anticancer and antimicrobial activities. Research has shown that some thiadiazole compounds exhibit promising anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
Future Research Directions
Further research is needed to fully explore the biological activities and therapeutic potential of N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide. This includes in-depth molecular docking studies to predict interactions with biological targets and in vitro assays to assess efficacy and safety.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume